N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide

Catalog No.
S701790
CAS No.
951885-22-6
M.F
C14H11BrF3NO2S
M. Wt
394.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfona...

CAS Number

951885-22-6

Product Name

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide

IUPAC Name

N-benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C14H11BrF3NO2S

Molecular Weight

394.21 g/mol

InChI

InChI=1S/C14H11BrF3NO2S/c15-12-6-11(14(16,17)18)7-13(8-12)22(20,21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2

InChI Key

WZZMSPJCUFJYLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br

Application in Antibacterial Research

Application in Agrochemical and Pharmaceutical Research

Application in Energy Storage

Application in Structural Chemistry

Application in Antimalarial Research

Application in Anticancer Research

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is a compound characterized by its unique molecular structure, which includes a benzene ring substituted with a bromine atom and a trifluoromethyl group. The chemical formula for this compound is C14H11BrF3NO2SC_{14}H_{11}BrF_3NO_2S, and it has a molecular weight of approximately 394.207 g/mol. The compound is notable for its sulfonamide functional group, which contributes to its chemical reactivity and potential biological activity .

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack.
  • Condensation Reactions: The sulfonamide group can engage in condensation reactions with amines or alcohols under suitable conditions .

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide exhibits significant biological activity, particularly in medicinal chemistry. Compounds with similar structures have been studied for their potential as:

  • Antimicrobial Agents: Due to the sulfonamide moiety, which is known for its antibacterial properties.
  • Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibitors: The compound may act as an inhibitor for specific enzymes involved in disease pathways .

The synthesis of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide can be achieved through several methods:

  • Bromination: Starting from N-benzyl-5-(trifluoromethyl)benzenesulfonamide, bromination can be performed using bromine or a brominating agent under controlled conditions.
  • Sulfonation: The introduction of the sulfonamide group can be achieved through reaction with sulfonyl chlorides in the presence of a base.
  • Combining Intermediates: A multi-step synthesis involving the preparation of intermediates followed by coupling reactions can also yield the desired compound .

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide has various applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry studies.
  • Material Science: Potentially utilized in creating novel materials with specific electronic properties due to its unique functional groups .

Interaction studies involving N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For example:

  • Enzyme Binding Studies: Investigating how the compound interacts with specific enzymes can reveal its inhibitory potential.
  • Receptor

Several compounds share structural similarities with N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide, each exhibiting unique properties:

Compound NameCAS NumberSimilarityKey Features
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide1330750-34-90.93Cyclopropyl substituent
4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide1020252-99-60.93Ethyl substituent
4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide1020253-00-20.92Propyl substituent
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide1020253-05-70.89Butyl substituent

These compounds differ primarily in their alkyl substituents, which can significantly affect their biological activity and chemical properties. The presence of the trifluoromethyl group is a common feature that enhances lipophilicity and may influence pharmacokinetics across these compounds .

XLogP3

4

Wikipedia

N-Benzyl-3-bromo-5-(trifluoromethyl)benzene-1-sulfonamide

Dates

Modify: 2023-08-15

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